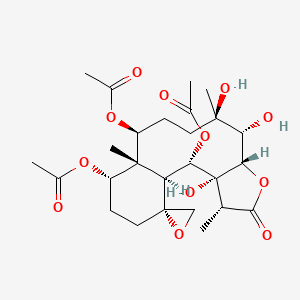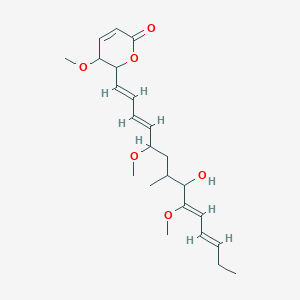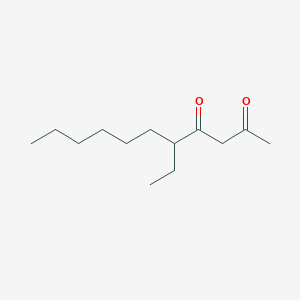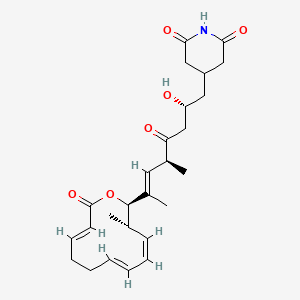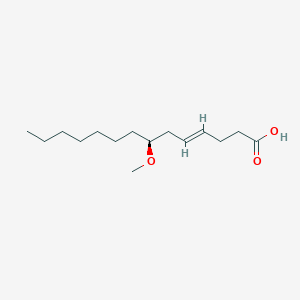
Lyngbic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lyngbic acid is a long-chain fatty acid. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Lyngbic acid exhibits antimicrobial activity, particularly against marine fungi and bacteria, suggesting its ecological role in marine environments (Soares et al., 2015).
Chemical Synthesis
- The total and formal enantioselective synthesis of lyngbic acid has been achieved, demonstrating its potential for laboratory production and further study (Virolleaud et al., 2006).
Cytotoxic Activity
- Lyngbic acid has shown cytotoxic properties against HT29 colon cancer cells, indicating its potential in cancer research (Kwan et al., 2010).
- It also displays cytotoxic effects against breast and colon cancer cells, further highlighting its potential for therapeutic applications in oncology (Gunasekera et al., 2011).
Other Biological Activities
- Malyngamide X, which contains lyngbic acid, has exhibited moderate cytotoxic, antitubercular, and antimalarial properties, suggesting a range of potential therapeutic applications (Suntornchashwej et al., 2007).
Propiedades
Nombre del producto |
Lyngbic acid |
|---|---|
Fórmula molecular |
C15H28O3 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
(E,7S)-7-methoxytetradec-4-enoic acid |
InChI |
InChI=1S/C15H28O3/c1-3-4-5-6-8-11-14(18-2)12-9-7-10-13-15(16)17/h7,9,14H,3-6,8,10-13H2,1-2H3,(H,16,17)/b9-7+/t14-/m0/s1 |
Clave InChI |
DHIPOEWPWSLXNL-KGXGESDWSA-N |
SMILES isomérico |
CCCCCCC[C@@H](C/C=C/CCC(=O)O)OC |
SMILES canónico |
CCCCCCCC(CC=CCCC(=O)O)OC |
Sinónimos |
7S-methoxytetradec-4(E)-enoic acid lyngbic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



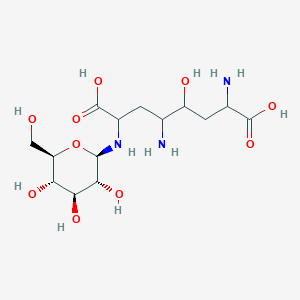
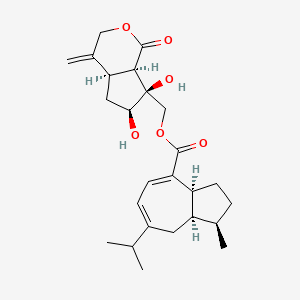
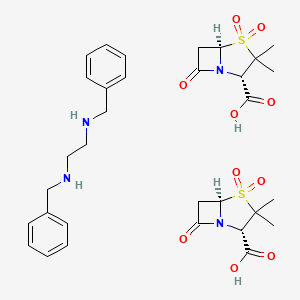

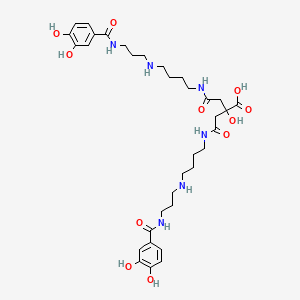

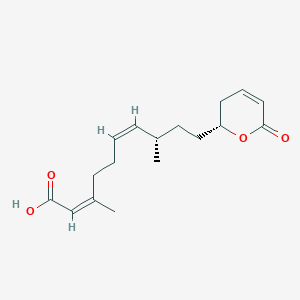
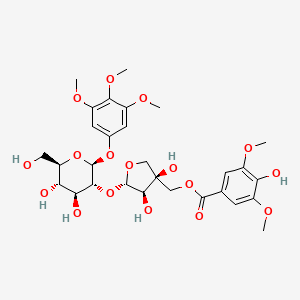
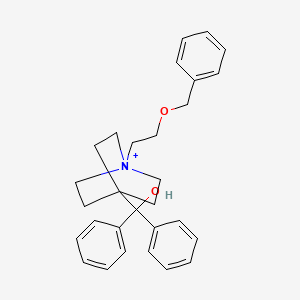
![(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine](/img/structure/B1249185.png)
